molecular formula C10H12O B068378 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone CAS No. 178742-84-2

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone

Cat. No. B068378
M. Wt: 148.2 g/mol
InChI Key: ZVOYANGKHSYOAG-UHFFFAOYSA-N
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Description

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone, also known as EC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EC is a yellowish powder that is soluble in organic solvents and has a molecular weight of 164.21 g/mol. In

Scientific Research Applications

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been used as a building block for the synthesis of conjugated polymers with potential applications in electronic devices. In organic synthesis, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential anticancer and antifungal properties.

Mechanism Of Action

The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is not fully understood. However, it is believed that 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately cell death. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemical And Physiological Effects

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to have low toxicity in vitro and in vivo. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to have anticancer and antifungal properties. In cancer cells, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone induces apoptosis by activating caspase-3 and caspase-9. In fungal cells, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone disrupts cell membrane integrity by inhibiting the biosynthesis of ergosterol. 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a purity of over 95%. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has low toxicity in vitro and in vivo, making it a safe compound to work with. However, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has a short half-life in vivo, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone. One potential direction is the synthesis of new derivatives of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone with improved properties such as water solubility and longer half-life. Another potential direction is the study of the mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone in more detail. This could lead to the development of new therapeutic agents for the treatment of cancer and fungal infections. Finally, the study of the anti-inflammatory properties of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone could lead to the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves the reaction of 4-bromo-2-methyl-3-butyn-2-ol with cyclohex-3-en-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone as a yellowish powder with a purity of over 95%. The synthesis method of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is relatively easy and can be performed in a laboratory setting.

properties

IUPAC Name

1-(4-ethynylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOYANGKHSYOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone

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